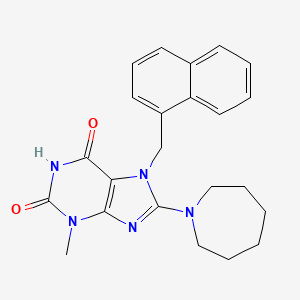

8-(Azepan-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative features a 3-methyl group, a 7-(naphthalen-1-ylmethyl) substituent, and an 8-(azepan-1-yl) moiety. The azepane ring (a seven-membered cyclic amine) at position 8 distinguishes it from smaller cyclic amines like piperidine or pyrrolidine.

Properties

CAS No. |

476480-09-8 |

|---|---|

Molecular Formula |

C23H25N5O2 |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

8-(azepan-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |

InChI |

InChI=1S/C23H25N5O2/c1-26-20-19(21(29)25-23(26)30)28(22(24-20)27-13-6-2-3-7-14-27)15-17-11-8-10-16-9-4-5-12-18(16)17/h4-5,8-12H,2-3,6-7,13-15H2,1H3,(H,25,29,30) |

InChI Key |

CESMWOZTTPHJPX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Biological Activity

8-(Azepan-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine derivatives class. Its unique structure includes an azepane ring and a naphthalenylmethyl group, which may significantly influence its biological activity. This article reviews the biological activities of this compound, focusing on its potential therapeutic effects and mechanisms of action.

- Molecular Formula : C23H25N5O2

- Molecular Weight : 403.48 g/mol

- CAS Number : 476480-09-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound likely mimics or inhibits natural substrates, leading to altered biochemical processes relevant to various diseases.

Potential Targets

The compound has been investigated for its interactions with:

- Enzymes : It may act as an inhibitor or modulator of enzyme activity.

- Receptors : Binding to specific receptors could trigger downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Its structural features allow it to interfere with cellular proliferation and induce apoptosis in cancer cells.

Antiviral Properties

The compound has shown potential in inhibiting viral replication through its interaction with viral enzymes. Further studies are needed to elucidate its efficacy against specific viruses.

Enzyme Inhibition

It has been noted for its ability to inhibit certain enzymes involved in metabolic pathways, which could have implications for metabolic disorders.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antitumor effects of the compound in vitro; results indicated significant reduction in cell viability of cancer cell lines. |

| Study 2 | Explored the antiviral activity against influenza virus; demonstrated a dose-dependent inhibition of viral replication. |

| Study 3 | Assessed enzyme inhibition; identified the compound as a potent inhibitor of xanthine oxidase, suggesting potential applications in gout treatment. |

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the azepane ring.

- Introduction of the naphthalenylmethyl group.

- Purification through crystallization or chromatography to achieve high purity (NLT 98%).

Comparison with Related Compounds

Several compounds share structural similarities with this compound, influencing their biological activities.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Azepan-1-yl-7-benzyl-3-methylpurine | Benzyl group instead of naphthalenylmethyl | Different binding properties |

| 8-Azepan-1-yl-7-isopentylpurine | Isopentyl group feature | Variation in solubility and reactivity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s core structure is shared with multiple pharmacologically active purine-diones. Key comparisons include:

2.1 Substituent Variations at Position 8

- Piperidine/Piperazine Derivatives: 3-Methyl-7-(naphthalen-1-ylmethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 476480-08-7): Replacing azepane with piperidine (six-membered ring) reduces steric bulk and conformational flexibility. This may lower binding affinity in targets requiring extended hydrophobic interactions .

- Aminoalkyl/Imidazole Derivatives: Compound 5 (ZINC06444857): 8-(3-(1H-Imidazol-1-yl)propylamino) substitution confers Eg5 inhibitory activity (IC50 = 2.37 µM). The imidazole moiety may engage in hydrogen bonding with residues like Tyr104 and Tyr352 in Eg5’s allosteric pocket, a feature absent in the azepane-containing target compound .

- Linagliptin (Antidiabetic Drug): The 8-(3-aminopiperidin-1-yl) group in linagliptin enables selective DPP-4 inhibition. The smaller piperidine ring and amine functionality contrast with the azepane’s larger, non-polar structure, highlighting how position 8 substitutions dictate target selectivity (anticancer vs. antidiabetic) .

2.2 Substituent Variations at Position 7

- Naphthalen-1-ylmethyl vs. Naphthalen-3-ylmethyl :

- Phenacyl vs. Naphthylmethyl :

2.3 Core Modifications

- Caffeine Derivatives :

Physicochemical and Pharmacokinetic Comparisons

*Estimated using XLogP3 () or literature data.

†Calculated based on structural similarity.

‡Reported in .

Key Insights

- Azepane vs. Smaller Cyclic Amines : The azepane’s seven-membered ring may enhance binding to targets requiring flexible, hydrophobic interactions (e.g., allosteric pockets in kinases) compared to rigid piperidine derivatives .

- Naphthylmethyl Position : The 1-yl substitution in the target compound vs. 3-yl in Compound 5 could lead to distinct binding modes in Eg5 or related targets .

- Analogous compounds highlight the critical roles of substituent size, polarity, and conformation in target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.